molecular formula C12H15BO2 B14912064 1,3,2-benzodioxaborole, 2-[(1E)-1-hexenyl]-

1,3,2-benzodioxaborole, 2-[(1E)-1-hexenyl]-

Cat. No.: B14912064
M. Wt: 202.06 g/mol
InChI Key: DHQKMVVXEPUFLV-JXMROGBWSA-N
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Description

1,3,2-Benzodioxaborole, 2-[(1E)-1-hexenyl]- is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by a benzodioxaborole ring structure with a hexenyl substituent at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,2-Benzodioxaborole, 2-[(1E)-1-hexenyl]- can be synthesized through several methods. The reaction conditions typically involve the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as palladium, to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of 1,3,2-benzodioxaborole, 2-[(1E)-1-hexenyl]- may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,2-Benzodioxaborole, 2-[(1E)-1-hexenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3,2-Benzodioxaborole, 2-[(1E)-1-hexenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,2-benzodioxaborole, 2-[(1E)-1-hexenyl]- involves its interaction with molecular targets through boron-oxygen bonds. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The compound’s ability to form reversible covalent bonds with diols and other nucleophiles makes it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Benzodioxaborole, 2-[(1E)-1-hexenyl]- is unique due to its specific hexenyl substituent, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications, such as targeted drug delivery and advanced material synthesis .

Properties

Molecular Formula

C12H15BO2

Molecular Weight

202.06 g/mol

IUPAC Name

2-[(E)-hex-1-enyl]-1,3,2-benzodioxaborole

InChI

InChI=1S/C12H15BO2/c1-2-3-4-7-10-13-14-11-8-5-6-9-12(11)15-13/h5-10H,2-4H2,1H3/b10-7+

InChI Key

DHQKMVVXEPUFLV-JXMROGBWSA-N

Isomeric SMILES

B1(OC2=CC=CC=C2O1)/C=C/CCCC

Canonical SMILES

B1(OC2=CC=CC=C2O1)C=CCCCC

Origin of Product

United States

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